diethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
Diethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a synthetic organic compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and other scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process:
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Formation of the Triazole Ring: : The Huisgen 1,3-dipolar cycloaddition reaction is commonly used to form the 1,2,3-triazole ring. This reaction involves the cycloaddition of an azide with an alkyne. For this compound, the azide precursor can be synthesized from 4-ethoxyphenylamine through diazotization followed by azidation.
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Esterification: : The triazole intermediate is then subjected to esterification with diethyl oxalate under acidic or basic conditions to introduce the diethyl ester groups at the 4 and 5 positions of the triazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as copper(I) salts can be employed to enhance the cycloaddition reaction, and automated systems can be used to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
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Reduction: : Reduction of the triazole ring can yield dihydrotriazole derivatives, which may have different chemical properties and applications.
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Substitution: : The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several applications in scientific research:
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Medicinal Chemistry: : It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.
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Materials Science: : The compound can be used in the synthesis of polymers and materials with specific electronic or optical properties.
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Biological Studies: : It is used in the study of enzyme inhibition and as a probe in biochemical assays.
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Industrial Applications: : The compound can be employed as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole ring can interact with metal ions or other molecular targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: Similar structure but with a methoxy group instead of an ethoxy group.
Diethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: Contains a chlorine atom on the phenyl ring.
Diethyl 1-(4-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: Features a nitro group on the phenyl ring.
Uniqueness
Diethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity
Properties
IUPAC Name |
diethyl 1-(4-ethoxyphenyl)triazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-4-22-12-9-7-11(8-10-12)19-14(16(21)24-6-3)13(17-18-19)15(20)23-5-2/h7-10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZYTHYRONATHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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